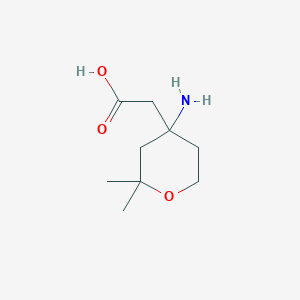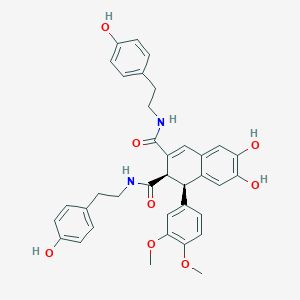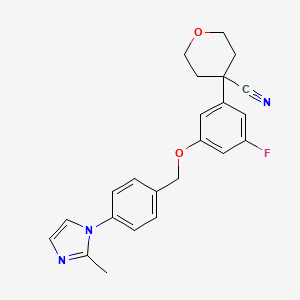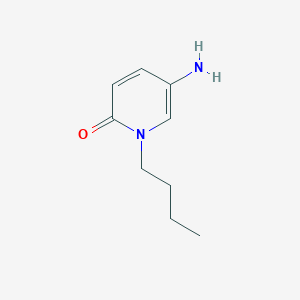![molecular formula C13H22F2N2O2 B13059983 tert-Butyl 4,4-difluoro-1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13059983.png)
tert-Butyl 4,4-difluoro-1,8-diazaspiro[4.5]decane-8-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 4,4-difluoro-1,8-diazaspiro[4.5]decane-8-carboxylate is a fluorinated compound with the molecular formula C13H22F2N2O2 and a molecular weight of 276.32 g/mol . This compound is known for its unique spirocyclic structure, which includes a diazaspirodecane core with two fluorine atoms and a tert-butyl ester group. The presence of fluorine atoms often imparts unique chemical and biological properties to the compound, making it valuable in various research and industrial applications.
Vorbereitungsmethoden
The synthesis of tert-Butyl 4,4-difluoro-1,8-diazaspiro[4.5]decane-8-carboxylate typically involves the reaction of 2,8-diazaspiro[4.5]decane-8-ol with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as column chromatography.
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to increase yield and efficiency.
Analyse Chemischer Reaktionen
tert-Butyl 4,4-difluoro-1,8-diazaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include alkyl halides and organometallic compounds.
Oxidation and Reduction: The compound can be oxidized or reduced using standard reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the ester group would yield 4,4-difluoro-1,8-diazaspiro[4.5]decane-8-carboxylic acid .
Wissenschaftliche Forschungsanwendungen
tert-Butyl 4,4-difluoro-1,8-diazaspiro[4.5]decane-8-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly those with spirocyclic structures. Its unique reactivity due to the presence of fluorine atoms makes it valuable in developing new synthetic methodologies.
Biology: The compound’s fluorinated structure can be used to study the effects of fluorine substitution on biological activity. It may serve as a probe in biochemical assays to understand enzyme-substrate interactions.
Medicine: Fluorinated compounds are often explored for their potential therapeutic properties. This compound could be investigated for its activity against various biological targets, including enzymes and receptors.
Industry: In the industrial sector, the compound may be used in the development of new materials with specific properties, such as increased stability or reactivity.
Wirkmechanismus
The mechanism of action of tert-Butyl 4,4-difluoro-1,8-diazaspiro[4.5]decane-8-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance binding affinity and selectivity for these targets, potentially leading to unique biological activities .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 4,4-difluoro-1,8-diazaspiro[4.5]decane-8-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 1-oxa-4,8-diazaspiro[4.5]decane-8-carboxylate: This compound has an oxygen atom in place of one of the nitrogen atoms in the spirocyclic core.
tert-Butyl 4-fluoro-1,8-diazaspiro[4.5]decane-8-carboxylate: This compound has only one fluorine atom instead of two.
tert-Butyl 2,8-diazaspiro[4.5]decane-2-carboxylate: This compound lacks the fluorine atoms and has a different substitution pattern on the spirocyclic core.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H22F2N2O2 |
|---|---|
Molekulargewicht |
276.32 g/mol |
IUPAC-Name |
tert-butyl 4,4-difluoro-1,8-diazaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C13H22F2N2O2/c1-11(2,3)19-10(18)17-8-5-12(6-9-17)13(14,15)4-7-16-12/h16H,4-9H2,1-3H3 |
InChI-Schlüssel |
QLFVPJSRZDMIMF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C(CCN2)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(3-phenoxyphenyl)methylidene]-3,4-dihydro-2H-1,4-benzothiazin-3-one](/img/structure/B13059909.png)



![5-methyl-1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13059924.png)

![{3-[(2,6-Dimethyloxan-4-yl)amino]propyl}dimethylamine](/img/structure/B13059941.png)
![(E)-{amino[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene}aminobenzoate](/img/structure/B13059945.png)


![methyl 2-[(Z)-2-(4-fluorophenyl)hydrazono]-3-oxobutanoate](/img/structure/B13059952.png)
![2-Methyl-2,5-diazaspiro[3.4]octan-6-one](/img/structure/B13059963.png)

